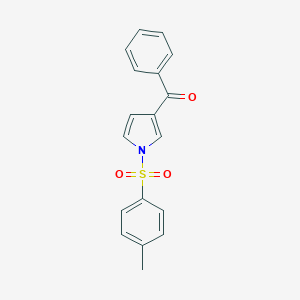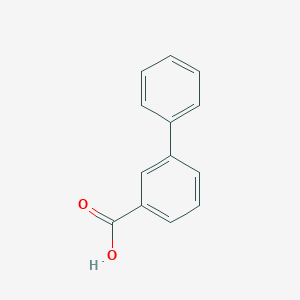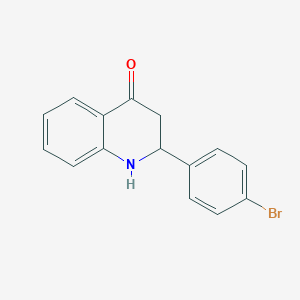
2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also commonly known as 4-Bromo-2,3-dihydroquinolin-4-one, and its chemical formula is C15H11BrNO.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one has a wide range of potential scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it has shown promising results as an antitumor agent. Studies have shown that this compound can inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, it has also been investigated for its potential use as an anti-inflammatory agent, as it has shown to inhibit the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one is not fully understood. However, studies have suggested that it inhibits the activity of various enzymes and signaling pathways that are involved in tumor growth and inflammation. For example, it has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in tumor cell proliferation and survival.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one are still being investigated. However, studies have shown that it can induce apoptosis in tumor cells by activating caspase-3 and caspase-9. Furthermore, it has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one in lab experiments is its potential as an antitumor agent. Furthermore, it is relatively easy to synthesize and has a good yield. However, one of the limitations is that its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one. One of the most significant directions is to investigate its potential as an antitumor agent in vivo. Furthermore, it could also be investigated for its potential use in treating other diseases such as inflammation and neurodegenerative disorders. Another direction could be to optimize its synthesis method to increase its yield and purity. Overall, 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one has significant potential for various scientific research applications, and further research is needed to fully understand its mechanism of action and optimize its use.
Méthodes De Synthèse
The synthesis of 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one can be achieved through various methods. One of the most common methods involves the reaction of 4-bromoaniline with cyclohexanone in the presence of a catalyst such as sodium methoxide. This reaction results in the formation of the desired product with a yield of around 70-80%.
Propriétés
Numéro CAS |
130820-63-2 |
|---|---|
Nom du produit |
2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one |
Formule moléculaire |
C15H12BrNO |
Poids moléculaire |
302.16 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H12BrNO/c16-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)17-14/h1-8,14,17H,9H2 |
Clé InChI |
MVBJVBQIUSGFKC-UHFFFAOYSA-N |
SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Br |
SMILES canonique |
C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



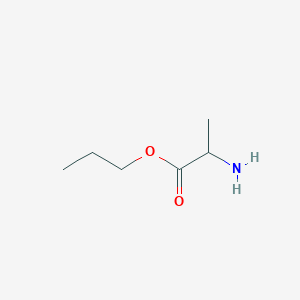
![1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone](/img/structure/B143684.png)
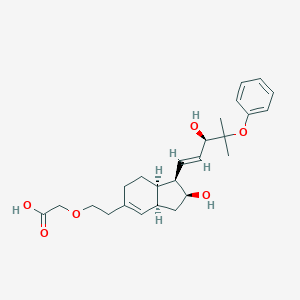
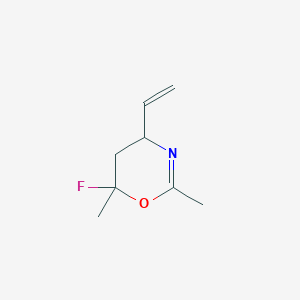
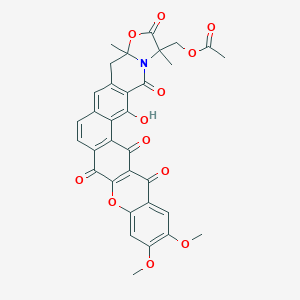
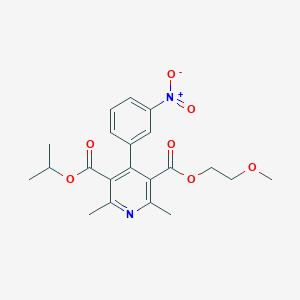
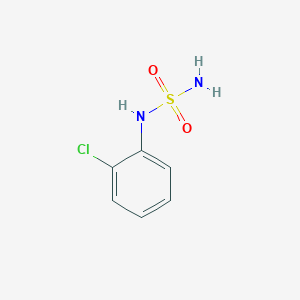
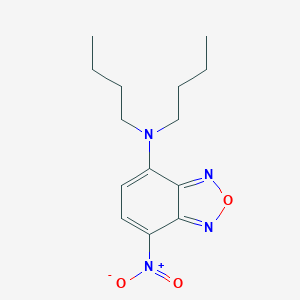
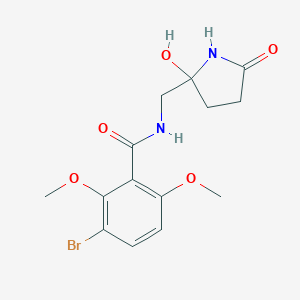
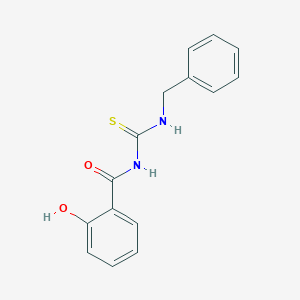
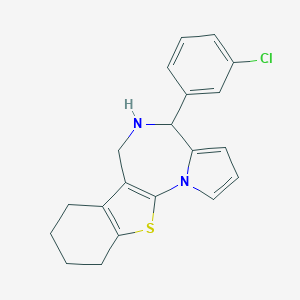
![2-[(2-Chloroquinazolin-4-yl)amino]ethanol](/img/structure/B143709.png)
